![molecular formula C21H13ClO6 B2525023 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate CAS No. 896033-36-6](/img/structure/B2525023.png)
6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate
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Overview
Description
6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique bichromene structure, which includes two chromene units connected through a central oxygen atom, and a propanoate group attached to one of the chromene units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate typically involves the condensation of appropriate chromene derivatives under controlled conditions. One common method involves the reaction of 6-chlorochromene-3-carboxylic acid with a suitable propanoate ester in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the chromene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated chromene compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications due to its biological activities. Research indicates that derivatives of bichromenes exhibit various pharmacological properties, including:
- Antioxidant Activity : Compounds similar to 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate have shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Studies have indicated that similar compounds possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
Material Science
In the realm of material science, this compound serves as a building block for synthesizing advanced materials. Its ability to form stable complexes with other molecules allows it to be utilized in:
- Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments, particularly in textiles and coatings .
- Organic Electronics : Research suggests potential applications in organic semiconductors due to its electronic properties .
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Significant free radical scavenging | |
Antimicrobial | Effective against E. coli | |
Cytotoxicity | Inhibition of cancer cell growth |
Case Study 1: Antioxidant Activity
A study conducted on derivatives of bichromenes demonstrated that compounds similar to this compound exhibited remarkable antioxidant activity. The evaluation was performed using DPPH radical scavenging assays, showing a dose-dependent response that highlights the compound's potential in developing antioxidant therapies.
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of chromene derivatives revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its efficacy as a potential lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid
- 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate
- 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate
Uniqueness
6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate is unique due to its specific substitution pattern and the presence of the propanoate group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
6-Chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a chloro group and dioxo functionalities. Its chemical formula can be represented as C15H12ClO4, and it possesses a molecular weight of approximately 292.71 g/mol.
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₂ClO₄ |
Molecular Weight | 292.71 g/mol |
CAS Number | 869079-49-2 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for several bacterial strains were reported to be in the range of 50-100 µg/mL.
Antioxidant Activity
The compound also shows promising antioxidant properties. In a study evaluating its ability to scavenge free radicals, it was found to have an IC50 value of approximately 30 µg/mL, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid.
The biological effects of this compound are believed to stem from its interaction with cellular pathways involved in oxidative stress and inflammation. It appears to modulate the expression of key enzymes such as superoxide dismutase (SOD) and catalase, which play critical roles in cellular defense against oxidative damage.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : Significant zones of inhibition were observed at concentrations above 50 µg/mL.
-
Antioxidant Activity Assessment
- Objective : To assess the free radical scavenging ability.
- Method : DPPH assay was utilized.
- Results : The compound demonstrated a strong scavenging effect with an IC50 value lower than that of ascorbic acid.
Properties
IUPAC Name |
[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO6/c1-2-19(23)26-13-4-5-14-15(10-20(24)27-18(14)9-13)16-8-11-7-12(22)3-6-17(11)28-21(16)25/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERDALNEDTYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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